![molecular formula C12H10N4O B5755549 N-(4-methyl-2-pyrimidinyl)-1,3-benzoxazol-2-amine](/img/structure/B5755549.png)
N-(4-methyl-2-pyrimidinyl)-1,3-benzoxazol-2-amine
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Description
Synthesis Analysis
The synthesis of compounds similar to N-(4-methyl-2-pyrimidinyl)-1,3-benzoxazol-2-amine involves various chemical reactions, including intramolecular hydrogen bonding and cyclization processes. For instance, compounds with related structures have been synthesized and characterized through elemental analysis, NMR, and X-ray diffraction, highlighting the importance of intramolecular C-H…N hydrogen bonds in stabilizing the molecular conformation and generating specific ring motifs within the crystal structures (Murugavel et al., 2014).
Molecular Structure Analysis
Molecular structure analysis, often conducted using Density Functional Theory (DFT), reveals detailed insights into the electronic structure properties of these compounds. Such studies include mapping electron density isosurface with electrostatic potential surfaces to understand charge energy distribution and sites of chemical reactivity, which are crucial for predicting the biological activity of the compound (Murugavel et al., 2014).
Chemical Reactions and Properties
The chemical reactions and properties of N-(4-methyl-2-pyrimidinyl)-1,3-benzoxazol-2-amine derivatives involve hydrogen bonding and π-stacking interactions that influence the crystal packing and molecular interactions within the solid state. These interactions are critical for the material's stability and reactivity, as demonstrated in studies involving similar compounds (Murugavel et al., 2015).
Mechanism of Action
Safety and Hazards
Sulfamerazine is classified under Acute Tox. 4; H302, which means it is harmful if swallowed . It is recommended to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation . In case of accidental release, it is advised to ensure adequate ventilation, use personal protective equipment as required, and avoid dust formation .
properties
IUPAC Name |
N-(4-methylpyrimidin-2-yl)-1,3-benzoxazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O/c1-8-6-7-13-11(14-8)16-12-15-9-4-2-3-5-10(9)17-12/h2-7H,1H3,(H,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKNCRLNDYNPDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NC2=NC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylpyrimidin-2-yl)-1,3-benzoxazol-2-amine |
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